H-Gly-Phe-Ala-OH
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Overview
Description
H-Gly-Phe-Ala-OH, also known as glycylphenylalanylalanine, is a tripeptide composed of the amino acids glycine, phenylalanine, and alanine. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. Tripeptides like this compound are often studied for their structural properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Gly-Phe-Ala-OH typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid (alanine) to a solid resin. The amino group of alanine is protected to prevent unwanted reactions. The resin-bound alanine is then reacted with phenylalanine, followed by glycine, each time removing the protecting group before the next amino acid is added. The final product is cleaved from the resin and purified .
Industrial Production Methods: In an industrial setting, SPPS is often automated and scaled up to produce large quantities of peptides. The use of automated peptide synthesizers allows for precise control over the reaction conditions and the sequence of amino acids. Additionally, efforts are being made to make peptide synthesis greener by reducing solvent use and exploring alternative synthetic methods .
Chemical Reactions Analysis
Types of Reactions: H-Gly-Phe-Ala-OH can undergo various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction can be catalyzed by acids, bases, or enzymes, leading to the breakdown of the peptide into its constituent amino acids.
Oxidation: Oxidizing agents such as hydrogen peroxide can modify the side chains of the amino acids, particularly phenylalanine.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields free amino acids, while oxidation can produce modified amino acids with altered functional groups .
Scientific Research Applications
H-Gly-Phe-Ala-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis, hydrolysis, and other chemical reactions.
Biology: It serves as a substrate for enzymes such as peptidases, helping to elucidate enzyme mechanisms and kinetics.
Medicine: Peptides like this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In materials science, peptides are explored for their ability to form hydrogels and other nanostructures, which have applications in drug delivery and tissue engineering
Mechanism of Action
The mechanism of action of H-Gly-Phe-Ala-OH depends on its specific application. In enzymatic reactions, the peptide acts as a substrate, binding to the active site of the enzyme and undergoing catalysis. The molecular targets and pathways involved vary based on the enzyme and the reaction conditions. For example, peptidases cleave the peptide bonds, releasing free amino acids .
Comparison with Similar Compounds
- H-Gly-Phe-OH (glycylphenylalanine)
- H-Gly-Ala-OH (glycylalanine)
- H-Phe-Ala-OH (phenylalanylalanylalanine)
Comparison: H-Gly-Phe-Ala-OH is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to shorter peptides like H-Gly-Phe-OH, the tripeptide this compound has additional interactions and stability due to the presence of the third amino acid, alanine. This can affect its solubility, reactivity, and biological activity .
Properties
CAS No. |
1712-30-7 |
---|---|
Molecular Formula |
C9H9IO2 |
Molecular Weight |
0 |
Origin of Product |
United States |
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